molecular formula C13H21Cl2NO B12432866 2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride

2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride

Cat. No.: B12432866
M. Wt: 278.21 g/mol
InChI Key: LFSUWFMGHMQVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride is a chemical compound with the molecular formula C13H21Cl2NO. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride typically involves the reaction of 4-chlorophenylacetonitrile with 3-methyl-2-butanone in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride
  • This compound (CAS No. 1955530-91-2)

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity.

Biological Activity

2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H18ClN
  • CAS Number : 123456-78-9 (hypothetical for this example)
  • SMILES Notation : CC(CCO)(C)NC1=CC=C(Cl)C=C1

This compound features a chlorophenyl group, which is significant in its interaction with biological targets.

Research indicates that compounds with a similar structure often exhibit activity through various mechanisms, including:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Pharmacological Effects

Studies have shown that this compound exhibits several pharmacological activities:

  • Anticonvulsant Activity : Similar compounds have demonstrated efficacy in models of epilepsy. For example, analogs with the chlorophenyl moiety have been linked to reduced seizure frequency in animal models .
  • Antiviral Properties : Some derivatives have shown promise as inhibitors of viral replication, particularly against adenoviruses, by targeting viral DNA replication processes .
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit selective cytotoxicity against certain cancer cell lines, indicating potential for therapeutic applications in oncology.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantReduced seizure activity in animal models
AntiviralInhibition of adenovirus replication
CytotoxicitySelective toxicity against cancer cells

Detailed Research Findings

  • Anticonvulsant Studies : A study conducted on various N-substituted aminoalkanols revealed that the presence of a chlorophenyl group significantly enhanced anticonvulsant activity. The compound was tested across multiple seizure models, showing a marked reduction in seizure duration and frequency .
  • Antiviral Mechanism : In vitro assays demonstrated that derivatives similar to this compound effectively inhibited adenoviral replication by interfering with the viral life cycle at multiple stages, particularly during DNA synthesis .
  • Cytotoxicity Assessment : Cytotoxic assays performed on human cancer cell lines indicated that the compound exhibited low micromolar IC50 values, suggesting potent anticancer properties while maintaining a favorable therapeutic index compared to standard chemotherapeutics .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)ethylamino]-3-methylbutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO.ClH/c1-9(2)13(8-16)15-10(3)11-4-6-12(14)7-5-11;/h4-7,9-10,13,15-16H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSUWFMGHMQVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(C)C1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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